N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-7-8-15(19-13-25-10-4-9-22-21(25)24-19)12-18(14)23-20(26)16-5-3-6-17(11-16)27-2/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTERSACCKKYSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through condensation reactions involving appropriate precursors such as 2-amino-5-methylpyrimidine and 2-aminobenzamide
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols, leaving groups like halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, ethers.
Scientific Research Applications
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Its unique chemical properties make it useful in material science and as a building block for advanced materials.
Mechanism of Action
The mechanism by which N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
Core Heterocycle :
- The target’s imidazo[1,2-a]pyrimidine core differs from benzimidazoles () and imidazo[1,2-a]pyridines () in electron distribution and hydrogen-bonding capacity. Pyrimidine rings (two nitrogen atoms) offer stronger π-π stacking and electrostatic interactions compared to pyridine or benzene .
- Imidazo[1,2-b]pyridazine () has a larger ring system, which may reduce selectivity due to off-target interactions.
Substituent Effects :
- The 3-methoxybenzamide group is conserved in the target and ’s compound, suggesting a role in target binding (e.g., methoxy’s hydrogen-bond acceptor capacity).
- The 2-methylphenyl group in the target compound likely enhances metabolic stability compared to bromine-substituted analogs (), which may pose toxicity risks.
Patent compounds () with imidazo[1,2-b]pyridazine cores exhibit potent Fyn kinase inhibition (IC50 <100 nM), suggesting the target compound may share similar efficacy pending empirical validation.
Biological Activity
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 356.429 g/mol. The compound features a unique structure comprising an imidazo[1,2-a]pyrimidine ring fused with a methylphenyl group and a methoxybenzamide moiety, which contributes to its biological activity.
The primary target of this compound is Cyclooxygenase-2 (COX-2) . It acts as a COX-2 inhibitor, affecting the prostaglandin biosynthesis pathway, leading to a reduction of inflammation . The compound has shown moderate selectivity for COX-2 over COX-1, which is significant for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In particular, derivatives of similar structures have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their activity against RET kinase, crucial in cancer biology. Compounds similar to N-(5-imidazo[1,2-a]pyrimidin-2-yl) derivatives exhibited significant inhibition rates in cellular assays .
- Antiproliferative Activity : A recent study highlighted the antiproliferative effects of methoxy-substituted derivatives against various cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations, emphasizing their potential as effective anticancer agents .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition profile revealed that compounds with similar structures effectively inhibited COX enzymes, further supporting their anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide, and what analytical methods validate its purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step procedure involves:
Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH₂Cl in dimethylformamide (DMF) and K₂CO₃ at room temperature to form the imidazo[1,2-a]pyrimidine core .
Coupling the intermediate with 3-methoxybenzoyl chloride using pyridine as a base and solvent .
- Validation : Confirm purity via NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR peaks for aromatic protons (δ 7.13–7.70 ppm) and methoxy groups (δ ~3.85 ppm) are critical .
Q. What biological activities have been preliminarily reported for imidazo[1,2-a]pyrimidine derivatives, and how are these assays designed?
- Activities : Imidazo[1,2-a]pyrimidine derivatives exhibit antimicrobial, anticancer, and kinase-inhibitory properties. For instance, analogs inhibit Fyn kinase (IC₅₀ < 1 μM) in enzymatic assays .
- Assay Design :
- Antimicrobial : Use broth microdilution (MIC values against Gram-positive bacteria) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Kinase Inhibition : Fluorescence polarization assays with ATP-competitive substrates .
Q. How is the compound’s solubility and stability optimized for in vitro studies?
- Methodology :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Stability : Perform pH-dependent stability studies in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) using HPLC to monitor degradation .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends enhance the compound’s affinity for target receptors like Fyn kinase or melatonin receptors?
- Key Modifications :
- Methoxy Group : The 3-methoxybenzamide moiety improves binding to melatonin receptors (e.g., MT₁/MT₂) via hydrophobic interactions .
- Imidazo[1,2-a]pyrimidine Core : Substitution at C-2 with methyl groups increases Fyn kinase selectivity by reducing steric hindrance .
- Validation : Radiolabeled analogs (e.g., carbon-11) enable PET imaging to assess brain penetration and receptor occupancy in vivo .
Q. How do crystallographic studies inform the compound’s binding mode with therapeutic targets?
- Case Study : Co-crystallization with human phosphodiesterase 10 (PDE10A) reveals hydrogen bonding between the methoxy group and Tyr-524, while the imidazo[1,2-a]pyrimidine core occupies a hydrophobic pocket .
- Tools : X-ray diffraction (2.0 Å resolution) and molecular docking (e.g., Glide SP scoring) .
Q. What strategies resolve contradictions in biological data across different experimental models?
- Example : Discrepancies in IC₅₀ values between enzymatic assays (cell-free) and cell-based assays may arise from off-target effects or membrane permeability.
- Resolution :
Validate target engagement via thermal shift assays .
Use CRISPR-engineered cell lines to eliminate confounding factors (e.g., efflux pumps) .
Q. How is the compound optimized for dual-acting mechanisms (e.g., corrector-potentiator activity in cystic fibrosis)?
- Design : Introduce cyanoquinoline moieties to enable both ΔF508-CFTR correction and channel potentiation. For example, N-(2-((3-cyanoquinolin-2-yl)amino)ethyl)-3-methoxybenzamide derivatives show dual activity at 10 μM .
- Validation : Ussing chamber assays for chloride transport and Western blotting for CFTR maturation .
Q. What in vivo pharmacokinetic parameters are critical for translating this compound into preclinical trials?
- Parameters :
- Bioavailability : >20% in rodent models via oral administration .
- Half-life (t₁/₂) : >4 hours to sustain target inhibition .
- Methods : LC-MS/MS for plasma concentration profiling and metabolite identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
